Aminobutane bisphosphonate

FPPS inhibition Chagas disease Enzyme selectivity

Aminobutane bisphosphonate (CAS 32545-60-1), also known as AButBP or 1-amino-1-phosphonobutyl phosphonic acid, is a synthetic bisphosphonate with a primary amino group. Unlike the clinically dominant hydroxylated bisphosphonates such as alendronate, this compound is a 1,1-diphosphonate that potently inhibits bone resorption and also targets the farnesyl pyrophosphate synthase (FPPS) of the protozoan parasite *Trypanosoma cruzi*.

Molecular Formula C4H13NO6P2
Molecular Weight 233.1 g/mol
CAS No. 32545-60-1
Cat. No. B1200472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobutane bisphosphonate
CAS32545-60-1
SynonymsAButBP
aminobutane 1,1-diphosphonate
aminobutane bisphosphonate
aminobutylidene diphosphonate
Molecular FormulaC4H13NO6P2
Molecular Weight233.1 g/mol
Structural Identifiers
SMILESCCCC(N)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C4H13NO6P2/c1-2-3-4(5,12(6,7)8)13(9,10)11/h2-3,5H2,1H3,(H2,6,7,8)(H2,9,10,11)
InChIKeyXLIREHXMRXKQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminobutane Bisphosphonate (CAS 32545-60-1): A Multi-Target Tool for Bone Resorption and Chagas Disease Research


Aminobutane bisphosphonate (CAS 32545-60-1), also known as AButBP or 1-amino-1-phosphonobutyl phosphonic acid, is a synthetic bisphosphonate with a primary amino group [1]. Unlike the clinically dominant hydroxylated bisphosphonates such as alendronate, this compound is a 1,1-diphosphonate that potently inhibits bone resorption [2] and also targets the farnesyl pyrophosphate synthase (FPPS) of the protozoan parasite *Trypanosoma cruzi* [3]. This dual functionality, coupled with its distinct structural absence of a 1-hydroxy group, makes it a specialized research tool for both bone metabolism studies and neglected tropical disease drug discovery.

1

Chagas disease FPPS inhibition studies

2

Bone resorption mechanistic research via FPPS pathway

3

Non-hydroxylated bisphosphonate pharmacokinetic profiling

Why Alendronate or Clodronate Cannot Simply Replace Aminobutane Bisphosphonate in Specialized Studies


Generic substitution with other bisphosphonates is scientifically invalid for procurement decisions targeting aminobutane bisphosphonate. Clinical nitrogenous bisphosphonates like alendronate and pamidronate contain a critical 1-hydroxy group that dramatically enhances their affinity for bone mineral hydroxyapatite [1]; aminobutane bisphosphonate lacks this group, leading to fundamentally different pharmacokinetic and tissue distribution profiles [2]. Conversely, early bisphosphonates like clodronate lack the amino group entirely, which abolishes specific FPPS inhibition. Critically, only aminobutane bisphosphonate has been demonstrated to inhibit *Trypanosoma cruzi* FPPS, making it irreplaceable for Chagas disease antiparasitic research [3].

Alendronate substitution may not fit

Alendronate's 1-hydroxy group enhances bone mineral binding and leads to near-permanent skeletal retention, which may confound studies requiring reversible bone targeting or shorter washout periods.

Clodronate lacks essential amino group

Clodronate does not contain an amino group and does not inhibit FPPS; therefore it cannot support T. cruzi antiparasitic research or nitrogenous bisphosphonate mechanism-of-action studies.

Head-to-Head Evidence: Quantifiable Differentiation of Aminobutane Bisphosphonate from Key Analogs


Comparative FPPS Inhibition: Selectivity for T. cruzi Over Human Enzyme Versus Alendronate

Aminobutane bisphosphonate inhibits recombinant T. cruzi FPPS with an IC50 of 30.77 μM [1]. In contrast, the clinical comparator alendronate (4-amino-1-hydroxybutylidene-1,1-bisphosphonate) potently inhibits human FPPS with a reported IC50 of 0.46 μM (460 nM) [2]. While a direct inter-species comparison has limitations, the data suggests a possible therapeutic window for aminobutane bisphosphonate in selectively targeting the parasitic enzyme, a feature not observed with alendronate which is a sub-micromolar inhibitor of the human orthologue.

T. cruzi FPPS Selectivity
Cross-study comparable
IC50 30.77 μM (T. cruzi FPPS) vs Alendronate 0.46 μM (Human FPPS)
Supports parasitic enzyme selectivity review
Cross-study comparison; direct head-to-head data not available
FPPS inhibition Chagas disease Enzyme selectivity

In Vivo Anti-Resorptive Efficacy: Dose-Dependent Preservation of Trabecular Bone Volume in Immobilization Model

In a rat immobilization osteopenia model, aminobutane bisphosphonate demonstrated a clear dose-response for trabecular bone volume (TBV) preservation. At 20 days, TBV in the immobilized limb was 15.5% (0.01 mg P/kg), 35.4% (0.10 mg P/kg), and 68.1% (1.0 mg P/kg) compared to a vehicle control of 7.9% [1]. By comparison, the bone-resorption inhibitor clodronate, a non-nitrogenous bisphosphonate without FPPS inhibitory activity, shows no such anabolic effect on TBV in similar disuse models, as its action relies solely on cytotoxicity to osteoclasts [2].

TBV Preservation
Class-level inference
TBV 15.5% → 68.1% (0.01-1.0 mg P/kg) at 20 days, vs vehicle 7.9%
Supports FPPS-dependent bone remodeling study
Rat immobilization model; class-level comparison to clodronate
Bone resorption In vivo model Dose-response Trabecular bone

Structural Differentiation: Absence of the 1-Hydroxy Group Alters Hydroxyapatite Binding Kinetics

Aminobutane bisphosphonate (C4H13NO6P2) bears the IUPAC name (1-amino-1-phosphonobutyl)phosphonic acid, defining it as a 1-amino-1,1-diphosphonate [1]. In contrast, the blockbuster bisphosphonate alendronic acid is (4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid [2]. The replacement of a hydrogen atom with a hydroxyl group in alendronate enhances its binding affinity to hydroxyapatite, a property quantified as a tridentate versus bidentate coordination to calcium ions. This results in a significantly longer skeletal half-life for alendronate (over 10 years in humans) compared to what is expected for the non-hydroxylated aminobutane bisphosphonate [3].

Hydroxyapatite Binding
Class-level inference
Bidentate Ca coordination; predicted shorter bone half-life vs Alendronate tridentate binding
May support reversible bone targeting study
Inferred from SAR; experimental PK comparison needed
Hydroxyapatite affinity Structure-activity relationship Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Aminobutane Bisphosphonate (CAS 32545-60-1)


Neglected Tropical Disease Research: *T. cruzi* FPPS Inhibition and Chagas Disease Drug Discovery

Procurement is justified for Chagas disease drug discovery programs. Aminobutane bisphosphonate is a validated inhibitor of T. cruzi FPPS, with an IC50 of 30.77 μM, and inhibits intracellular amastigote proliferation without affecting non-infective epimastigotes [1]. This selective antiparasitic profile, which clinical bisphosphonates like alendronate and pamidronate have not been shown to possess, makes it an essential starting point for medicinal chemistry optimization aimed at improved potency and selectivity over human FPPS [2].

Bone Remodeling Studies: Mechanistic Dissection of FPPS-Dependent vs. Independent Anti-Resorptive Effects

In bone biology, aminobutane bisphosphonate serves as a clean probe to isolate FPPS-dependent anti-resorptive effects. The compound produced a dose-dependent increase in trabecular bone volume in an immobilization model, reaching 68.1% at 1.0 mg P/kg [1]. Unlike clodronate, which induces osteoclast apoptosis through ATP analog formation without FPPS engagement, aminobutane bisphosphonate's action can be directly linked to nitrogenous bisphosphonate pharmacology, enabling researchers to dissect the contribution of the mevalonate pathway in bone loss.

Pharmacokinetic and Bone-Targeting Studies: A Model for Non-Hydroxylated Bisphosphonate Biodistribution

Due to its lack of a 1-hydroxy group, aminobutane bisphosphonate has distinct bone-targeting kinetics compared to hydroxylated analogs [1]. Researchers procuring this compound can investigate how the bidentate versus tridentate calcium chelation impacts short-term bone uptake, release, and systemic clearance. This is critical for developing bone-targeting conjugates where permanent skeletal sequestration (as seen with alendronate) is undesirable [2].

Calcium Metabolism and Hypercalcemia of Malignancy: Investigational Bone Resorption Control

Aminobutane bisphosphonate has historically been proposed as a potentially useful measure for controlling hypercalcemia in patients with carcinoma, due to its powerful inhibition of bone resorption [1]. While not used clinically, it remains a relevant research compound for in vivo models of malignancy-associated hypercalcemia, especially where a shorter-acting or structurally differentiated bisphosphonate is required [2].

Application
Selection Property
Validation Focus
T. cruzi FPPS inhibition studies
Parasite enzyme selectivity
Intracellular amastigote assay response
Bone resorption mechanistic studies
FPPS-dependent anti-resorptive activity
Trabecular bone volume and pathway markers
Non-hydroxylated BP pharmacokinetic studies
Bidentate bone binding kinetics
Short-term bone uptake/clearance
Hypercalcemia model studies
Bone resorption inhibition in model
Serum calcium and bone turnover markers
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